molecular formula C9H13N5O3 B8802415 9-(3,4-Dihydroxybutyl)guanine CAS No. 83470-64-8

9-(3,4-Dihydroxybutyl)guanine

Cat. No. B8802415
CAS RN: 83470-64-8
M. Wt: 239.23 g/mol
InChI Key: QOVUZUCXPAZXDZ-UHFFFAOYSA-N
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Patent
US04495190

Procedure details

To a suspension of ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate (prepared according to Example 4) in iso-propanol was added an excess of sodium borohydride and the mixture was refluxed over night (at least 8 hours). Hydrochloric acid was added until a clear solution was obtained (neutral pH). After removal of the solvent the residue was dissolved in a minimum amount of boiling water and kept at 0° C. for a couple of hours. The solid was filtered off. The filtrate was evaporated at reduced pressure and the residue dissolved in hydrochloric acid (1 mol/l) and adsorbed on a cation exchange resin (Dowex 50 W, H+ -form). The resin was washed with water and then eluted with 5% ammonium hydroxide. The eluent was evaporated to give a crystalline solid which was recrystallized from water to afford colourless needles. M.p. 260°-1° C. (dec.) (uncorrected) UV spectra (hydrochloric acid 0.01 mol/l): λmax (nm) 277, 253 (ε=11500) M.S: 11.2 a J. (int): 239 (M+, 0.13), 222 (0.19), 221 (0.11), 152 (0.43), 151 (0.56), 44 (1.0).
Name
ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 0.19 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 0.11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 0.43 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 0.56 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 1.0 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH:5]([OH:19])[CH2:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2)C.[BH4-].[Na+].Cl>C(O)(C)C>[OH:19][CH:5]([CH2:4][OH:3])[CH2:6][CH2:7][N:8]1[CH:16]=[N:15][C:14]2[C:13](=[O:17])[NH:12][C:11]([NH2:18])=[N:10][C:9]1=2 |f:1.2|

Inputs

Step One
Name
ethyl 4-(2-amino-1,6-dihydro-6-oxopurin-9-yl)-2-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(CCN1C=2N=C(NC(C2N=C1)=O)N)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
( 0.19 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 0.11 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 0.43 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 0.56 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( 1.0 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed over night (at least 8 hours)
CUSTOM
Type
CUSTOM
Details
was obtained (neutral pH)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent the residue
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a minimum amount of boiling water
WAIT
Type
WAIT
Details
kept at 0° C. for a couple of hours
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in hydrochloric acid (1 mol/l)
WASH
Type
WASH
Details
The resin was washed with water
WASH
Type
WASH
Details
eluted with 5% ammonium hydroxide
CUSTOM
Type
CUSTOM
Details
The eluent was evaporated
CUSTOM
Type
CUSTOM
Details
to give a crystalline solid which
CUSTOM
Type
CUSTOM
Details
was recrystallized from water
CUSTOM
Type
CUSTOM
Details
to afford colourless needles

Outcomes

Product
Name
Type
Smiles
OC(CCN1C=2N=C(NC(C2N=C1)=O)N)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.